molecular formula C5H5NOS B3080423 5-Methyl-isothiazole-3-carbaldehyde CAS No. 1083274-36-5

5-Methyl-isothiazole-3-carbaldehyde

Cat. No.: B3080423
CAS No.: 1083274-36-5
M. Wt: 127.17 g/mol
InChI Key: HUUDDKIGWVAZNJ-UHFFFAOYSA-N
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Description

5-Methyl-isothiazole-3-carbaldehyde: is a heterocyclic compound with the molecular formula C5H5NOS and a molecular weight of 127.16 g/mol . It is a derivative of isothiazole, characterized by the presence of a methyl group at the 5-position and an aldehyde group at the 3-position. This compound is primarily used in research and development, particularly in the synthesis of various organic compounds .

Scientific Research Applications

5-Methyl-isothiazole-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the development of specialty chemicals and materials

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-isothiazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-mercapto-2-methylpropionaldehyde with a suitable nitrile, followed by cyclization to form the isothiazole ring .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound is generally produced in small quantities for research purposes. The production involves standard organic synthesis techniques, including purification steps like recrystallization and chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-isothiazole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: The presence of both functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in research and development .

Properties

IUPAC Name

5-methyl-1,2-thiazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NOS/c1-4-2-5(3-7)6-8-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUDDKIGWVAZNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NS1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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